Cas no 209482-01-9 (1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine)

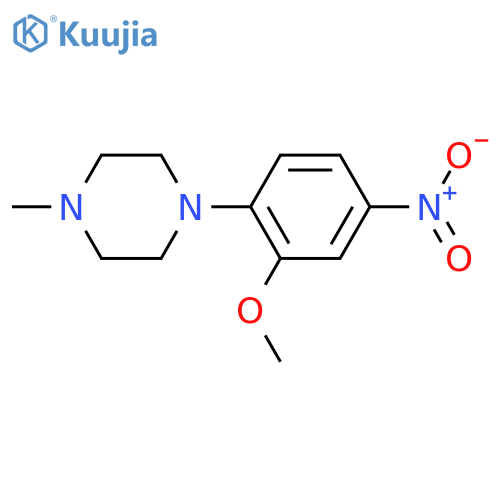

209482-01-9 structure

商品名:1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine

1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine 化学的及び物理的性質

名前と識別子

-

- 209482-01-9

- MFCD13192253

- 2-methoxy-4-nitro-phenyl-4-methyl-piperazine

- DTXSID70474310

- Piperazine, 1-(2-methoxy-4-nitrophenyl)-4-methyl-

- PCDGXHKODGQGON-UHFFFAOYSA-N

- 1-(2-Methoxy-4-nitrophenyl)-4- methylpiperazine

- DS-019804

- SY326866

- 1-(2-methoxy-4-nitro-phenyl)-4-methyl-piperazine

- AKOS005147557

- SCHEMBL2062270

- 1-(2-METHOXY-4-NITROPHENYL)-4-METHYLPIPERAZINE

- 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine

-

- MDL: MFCD13192253

- インチ: InChI=1S/C12H17N3O3/c1-13-5-7-14(8-6-13)11-4-3-10(15(16)17)9-12(11)18-2/h3-4,9H,5-8H2,1-2H3

- InChIKey: PCDGXHKODGQGON-UHFFFAOYSA-N

- ほほえんだ: CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])OC

計算された属性

- せいみつぶんしりょう: 251.12699141Da

- どういたいしつりょう: 251.12699141Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 287

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 61.5Ų

1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1235283-250mg |

Piperazine, 1-(2-methoxy-4-nitrophenyl)-4-methyl- |

209482-01-9 | 95% | 250mg |

$395 | 2024-06-07 | |

| Alichem | A139004491-250mg |

1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine |

209482-01-9 | 95% | 250mg |

$196.56 | 2023-09-02 | |

| eNovation Chemicals LLC | Y1235283-1g |

Piperazine, 1-(2-methoxy-4-nitrophenyl)-4-methyl- |

209482-01-9 | 95% | 1g |

$840 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1235283-1g |

Piperazine, 1-(2-methoxy-4-nitrophenyl)-4-methyl- |

209482-01-9 | 95% | 1g |

$835 | 2025-02-20 | |

| abcr | AB546904-250mg |

1-(2-Methoxy-4-nitrophenyl)-4- methylpiperazine; . |

209482-01-9 | 250mg |

€367.60 | 2025-03-19 | ||

| abcr | AB546904-1g |

1-(2-Methoxy-4-nitrophenyl)-4- methylpiperazine; . |

209482-01-9 | 1g |

€818.60 | 2025-03-19 | ||

| Alichem | A139004491-1g |

1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine |

209482-01-9 | 95% | 1g |

$468.65 | 2023-09-02 | |

| A2B Chem LLC | AB19365-1g |

1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine |

209482-01-9 | 95% | 1g |

$500.00 | 2024-04-20 | |

| 1PlusChem | 1P002KPX-250mg |

Piperazine, 1-(2-methoxy-4-nitrophenyl)-4-methyl- |

209482-01-9 | 95% | 250mg |

$252.00 | 2023-12-19 | |

| A2B Chem LLC | AB19365-250mg |

1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine |

209482-01-9 | 95% | 250mg |

$220.00 | 2024-04-20 |

1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine 関連文献

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939

209482-01-9 (1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine) 関連製品

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:209482-01-9)

清らかである:99%

はかる:5g

価格 ($):733